3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, and an indole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-dimethylaminobenzaldehyde with indole derivatives under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium acetate in Heck reactions can also be employed to introduce the dimethylamino group efficiently .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nonlinear optical chromophores and other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: Shares the dimethylamino and phenyl groups but differs in the core structure.
3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one: Contains similar functional groups but has a more complex structure with additional heterocyclic rings.
Uniqueness
The uniqueness of 3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in its indole core, which imparts specific electronic and steric properties, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[2-[4-(dimethylamino)phenyl]-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)13-9-7-12(8-10-13)16(21)11-18(23)14-5-3-4-6-15(14)19-17(18)22/h3-10,23H,11H2,1-2H3,(H,19,22) |
InChI Key |
XSRLHLAXLIYFAJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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